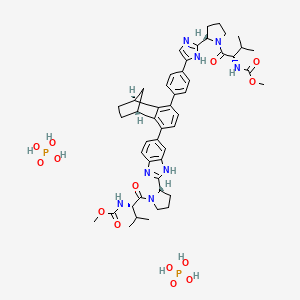
Emitasvir (diphosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Emitasvir (diphosphate) is a novel small molecule inhibitor targeting the nonstructural protein 5A (NS5A) of the hepatitis C virus (HCV). It is primarily used in the treatment of chronic hepatitis C infections. The compound has shown significant efficacy in clinical trials, particularly when used in combination with other antiviral agents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Emitasvir (diphosphate) involves several key steps, including enantioselective enzymatic desymmetrization with hydrolases. This method helps to avoid the loss of chiral raw materials during the resolution process. The synthesis route has been optimized to improve the overall yield of the target active pharmaceutical ingredient .
Industrial Production Methods: The industrial production of Emitasvir (diphosphate) has been scaled up to kilogram levels. The optimized process involves multiple steps, including the use of specific reagents and conditions to ensure high purity and yield. The final product is obtained as a white to off-white solid, which is then formulated for oral administration .
化学反应分析
Types of Reactions: Emitasvir (diphosphate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of Emitasvir (diphosphate) .
科学研究应用
Emitasvir (diphosphate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of viral proteins.
Biology: Investigated for its effects on viral replication and protein interactions.
Medicine: Primarily used in the treatment of chronic hepatitis C infections.
Industry: Utilized in the development of antiviral therapies and pharmaceutical formulations.
作用机制
Emitasvir (diphosphate) exerts its effects by binding with high affinity to the NS5A protein of the hepatitis C virus. This binding disrupts the function of the NS5A protein in the viral replication complex, thereby inhibiting viral replication. The molecular targets and pathways involved include the NS5A dimer and its associated replication machinery .
相似化合物的比较
Sofosbuvir: Another antiviral agent used in the treatment of hepatitis C.
Ledipasvir: An NS5A inhibitor similar to Emitasvir (diphosphate), used in combination with Sofosbuvir.
Daclatasvir: Another NS5A inhibitor used in the treatment of hepatitis C.
Uniqueness of Emitasvir (diphosphate): Emitasvir (diphosphate) is unique due to its high affinity binding to the NS5A protein and its optimized synthesis route, which improves yield and purity. Additionally, its combination with other antiviral agents has shown high efficacy in clinical trials, making it a valuable addition to hepatitis C treatment regimens .
属性
分子式 |
C49H64N8O14P2 |
|---|---|
分子量 |
1051.0 g/mol |
IUPAC 名称 |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[(1S,8R)-6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]-3-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;phosphoric acid |
InChI |
InChI=1S/C49H58N8O6.2H3O4P/c1-26(2)42(54-48(60)62-5)46(58)56-21-7-9-38(56)44-50-25-37(53-44)29-13-11-28(12-14-29)33-18-19-34(41-32-16-15-31(23-32)40(33)41)30-17-20-35-36(24-30)52-45(51-35)39-10-8-22-57(39)47(59)43(27(3)4)55-49(61)63-6;2*1-5(2,3)4/h11-14,17-20,24-27,31-32,38-39,42-43H,7-10,15-16,21-23H2,1-6H3,(H,50,53)(H,51,52)(H,54,60)(H,55,61);2*(H3,1,2,3,4)/t31-,32+,38-,39-,42-,43-;;/m0../s1 |
InChI 键 |
KRUXCUGAHYWSKK-ZHMFATAFSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=C5[C@@H]6CC[C@@H](C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)[C@@H]9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=C5C6CCC(C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)C9CCCN9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


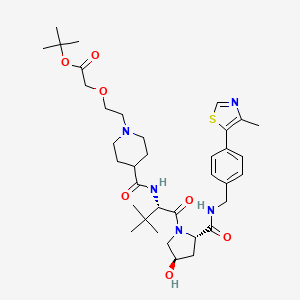

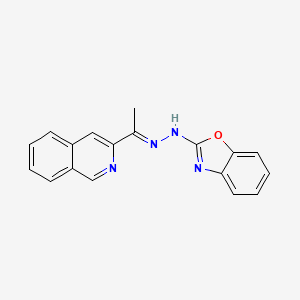
![2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid](/img/structure/B12376179.png)

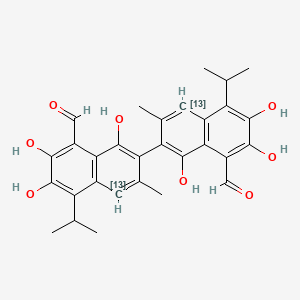
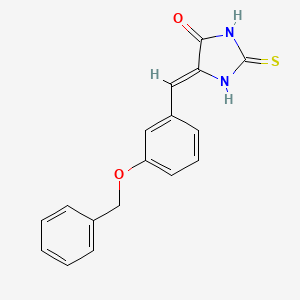
![(1R,2R,4R,8S,9R,10S,13S)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B12376203.png)
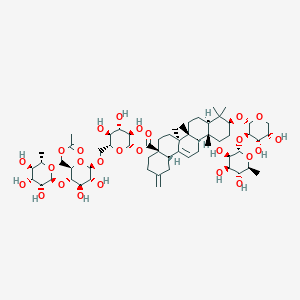
![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)
![(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12376209.png)
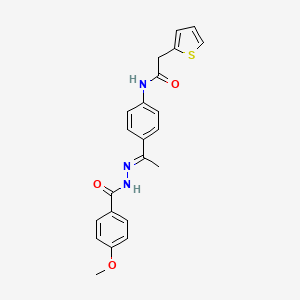

![4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile](/img/structure/B12376218.png)
